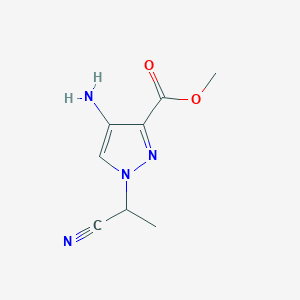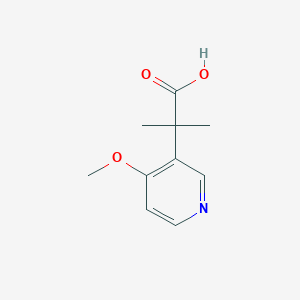![molecular formula C11H12BrIO2 B13066462 3-[(3-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13066462.png)
3-[(3-Bromophenyl)methoxy]-4-iodooxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Bromophenyl)methoxy]-4-iodooxolane is an organic compound with the molecular formula C11H12BrIO2 and a molecular weight of 383.02 g/mol . This compound is characterized by the presence of a bromophenyl group, a methoxy group, and an iodooxolane ring. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
The synthesis of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules .
Analyse Des Réactions Chimiques
3-[(3-Bromophenyl)methoxy]-4-iodooxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a common method for synthesizing this compound.
Applications De Recherche Scientifique
3-[(3-Bromophenyl)methoxy]-4-iodooxolane is used in various scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving molecular interactions and biological pathways.
Medicine: It may be used in the development of new pharmaceuticals and therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological studies, it may interact with enzymes or receptors, affecting their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
3-[(3-Bromophenyl)methoxy]-4-iodooxolane can be compared with other similar compounds, such as:
3-Bromophenylmethanol: This compound has a similar bromophenyl group but lacks the iodooxolane ring.
4-Iodoanisole: This compound contains an iodine atom and a methoxy group but lacks the bromophenyl group.
3-(3-Bromophenyl)propionic acid: This compound has a bromophenyl group and a carboxylic acid group instead of the iodooxolane ring.
These comparisons highlight the unique structural features of this compound, which contribute to its specific chemical and biological properties.
Propriétés
Formule moléculaire |
C11H12BrIO2 |
|---|---|
Poids moléculaire |
383.02 g/mol |
Nom IUPAC |
3-[(3-bromophenyl)methoxy]-4-iodooxolane |
InChI |
InChI=1S/C11H12BrIO2/c12-9-3-1-2-8(4-9)5-15-11-7-14-6-10(11)13/h1-4,10-11H,5-7H2 |
Clé InChI |
DAFDVYORQDXMHH-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CO1)I)OCC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(13S,17R)-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]amino}methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13066389.png)




![4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13066410.png)




![2,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13066442.png)
![5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13066446.png)

